N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a detailed step-by-step process used to create the compound from base chemicals. This includes the types of reactions used, the conditions under which the reactions occur (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, neutron diffraction, and electron diffraction can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. This methodology has been applied to the unique preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound exhibits good green metrics, making it a promising candidate for further investigation .
Bioactivity and Medicinal Chemistry
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: holds potential as a bioactive compound. Triazole derivatives, due to their structural characteristics, can easily bind with target molecules. Specifically, β-azolyl ketones, including this compound, have been explored for their biological effects. These derivatives have been described as efficient components in fungicide, bactericide, and herbicide formulations .
NF-κB Inhibition
The compound N-(tetrahydroquinolin-1-yl) amide (Compound A) has been investigated as an NF-κB inhibitor. NF-κB inhibitors are relevant in anticancer drug research .
Anticancer Activity
1-acetyl-3,5-diaryl-pyrazolines: (including this compound) have been studied for their anticancer activity and binding affinity to P-glycoprotein .
Neuroinflammation and Brain Disorders
Compounds with lipopolysaccharide (LPS)-induced inflammatory mediators may have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in pathogenesis. Further exploration of this aspect could be valuable .
Retinoid Nuclear Modulation
Retinoid nuclear modulators (Compound B) are important agents for treating metabolic and immunological diseases. Investigating their potential role in disease management is warranted .
Carbonyl Compound Synthesis
The synthesis of β-heteroarylated carbonyl compounds is of interest. This compound can be achieved through various methods, including the aza-Michael reaction, which provides access to β-aminocarbonyl derivatives as precursors for bioactive compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-16(18-11(2)22)21(20-10)17-19-13(9-25-17)12-5-6-14(23-3)15(8-12)24-4/h5-9H,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTINDOHRHLDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide |
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